molecular formula C24H48Nd B12507527 Neodymium;propan-2-ylcyclopentane

Neodymium;propan-2-ylcyclopentane

Cat. No.: B12507527
M. Wt: 480.9 g/mol
InChI Key: RFYANCAGTPFUIR-UHFFFAOYSA-N
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Description

Neodymium;propan-2-ylcyclopentane (IUPAC name: neodymium; 5-propan-2-ylcyclopenta-1,3-diene; propan-2-ylcyclopentane) is an organometallic compound with the molecular formula C₂₄H₃₃Nd . Its structure consists of a neodymium (Nd³⁺) center coordinated to three isopropyl-substituted cyclopentadienyl ligands. The compound is characterized by the following identifiers:

  • PubChem CID: 11984761
  • MDL Number: MFCD00145483
  • SMILES: CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC (C)[C-]1C=CC=C1.CC (C)[C-]1C=CC=C1.[Nd] .

This compound is primarily used in materials science as a precursor for synthesizing neodymium-containing materials, such as catalysts or thin films.

Properties

Molecular Formula

C24H48Nd

Molecular Weight

480.9 g/mol

IUPAC Name

neodymium;propan-2-ylcyclopentane

InChI

InChI=1S/3C8H16.Nd/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3;

InChI Key

RFYANCAGTPFUIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Nd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neodymium;propan-2-ylcyclopentane typically involves the reaction of neodymium salts with propan-2-ylcyclopentane under controlled conditions. One common method is the coordination of neodymium chloride with propan-2-ylcyclopentane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete coordination.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination reactions using neodymium oxide or neodymium nitrate as starting materials. These reactions are conducted in specialized reactors designed to handle rare-earth metals and organic solvents. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Neodymium;propan-2-ylcyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form neodymium oxides and cyclopentane derivatives.

    Reduction: Reduction reactions can convert neodymium ions to lower oxidation states.

    Substitution: The organic moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.

Major Products

    Oxidation: Neodymium oxides and substituted cyclopentane derivatives.

    Reduction: Lower oxidation state neodymium compounds and reduced cyclopentane derivatives.

    Substitution: Halogenated cyclopentane derivatives and other functionalized organic compounds.

Scientific Research Applications

Neodymium;propan-2-ylcyclopentane has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential in magnetic resonance imaging (MRI) contrast agents.

    Medicine: Explored for targeted drug delivery systems due to its magnetic properties.

    Industry: Utilized in the production of high-performance magnets and electronic devices.

Mechanism of Action

The mechanism of action of neodymium;propan-2-ylcyclopentane involves its ability to coordinate with various substrates through its neodymium center. The neodymium ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The organic moiety provides steric and electronic effects that influence the compound’s reactivity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Neodymium;propan-2-ylcyclopentane belongs to the broader class of lanthanide cyclopentadienyl complexes . Key comparisons with analogous compounds include:

Tris(cyclopentadienyl)lanthanum(III) (LaCp₃)
  • Formula : C₁₅H₁₅La
  • Key Differences: Lanthanide Ion: Lanthanum (La³⁺) has an electronic configuration of [Xe] 4f⁰ 5d¹ 6s², whereas neodymium (Nd³⁺) has [Xe] 4f³ 6s² . Magnetic Properties: Nd³⁺ exhibits paramagnetism due to unpaired 4f electrons, while La³⁺ is diamagnetic .
Tris(methylcyclopentadienyl)praseodymium(III) (Pr(MeCp)₃)
  • Hypothetical Formula : C₁₈H₂₁Pr (inferred from ligand substitution)
  • Key Differences: Lanthanide Ion: Praseodymium (Pr³⁺) has a [Xe] 4f² configuration, leading to weaker magnetic moments than Nd³⁺ . Ligand Effects: Methyl substituents are less bulky than isopropyl groups, which may reduce solubility in nonpolar solvents compared to the neodymium analog .
Neodymium Iron Boron (NdFeB) Magnets
  • Composition : Nd₂Fe₁₄B (primary phase) .
  • Key Differences: Application: NdFeB is a metallic alloy used in high-strength permanent magnets, whereas this compound is an organometallic precursor . Oxidation Sensitivity: NdFeB magnets require protective coatings due to rapid oxidation, while organometallic Nd compounds may decompose under moisture or oxygen but are typically handled in inert environments .

Comparative Data Table

Property This compound Tris(cyclopentadienyl)lanthanum(III) NdFeB Magnet
Molecular Formula C₂₄H₃₃Nd C₁₅H₁₅La Nd₂Fe₁₄B
Lanthanide Oxidation State +3 +3 +3 (in Nd₂Fe₁₄B)
Magnetic Behavior Paramagnetic Diamagnetic Ferromagnetic
Primary Application Organometallic precursor Catalysis, materials synthesis Permanent magnets
Stability in Air Decomposes Stable under inert conditions Requires coating
Key Reference

Research Findings and Challenges

  • Electronic Structure: The 4f³ configuration of Nd³⁺ contributes to stronger paramagnetism compared to Pr³⁺ (4f²) and Ce³⁺ (4f¹), making Nd-organometallics useful in magnetic resonance studies .
  • Ligand Effects : Bulky ligands like isopropylcyclopentane improve thermal stability but may reduce catalytic activity due to steric hindrance .
  • Synthesis Challenges : Similar lanthanide cyclopentadienyl complexes often require stringent anhydrous conditions, limiting large-scale industrial use .

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